molecular formula C4H5ClF2O2S B1436059 1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride CAS No. 2091793-00-7

1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B1436059
CAS No.: 2091793-00-7
M. Wt: 190.6 g/mol
InChI Key: WKZCWQUDXJVKCQ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride is a high-value sulfonyl chloride reagent designed for the synthesis of novel chemical entities, particularly in medicinal chemistry. Its core utility lies in serving as a precursor to sulfonamide derivatives, a privileged pharmacophore found in numerous therapeutic agents. The unique structure combines a reactive sulfonyl chloride handle with a cyclopropane ring, which introduces steric constraint and metabolic stability, and a difluoromethyl group, a bioisostere that can profoundly influence a molecule's lipophilicity, metabolic profile, and membrane permeability. This reagent is extensively used to create covalent inhibitors, especially targeting proteases and other enzymes where the sulfonamide group can act as a key binding element. Researchers employ it to incorporate the sulfonamide functionality into potential drug candidates, leveraging the cyclopropane-difluoromethyl motif to fine-tune ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The primary application is in the discovery of cysteine protease inhibitors, with recent studies highlighting its role in developing compounds for antiviral and anticancer research. The mechanism involves nucleophilic substitution, where the chloride is displaced by an amine on a target molecule, forming a stable sulfonamide linkage critical for biological activity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(difluoromethyl)cyclopropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClF2O2S/c5-10(8,9)4(1-2-4)3(6)7/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZCWQUDXJVKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091793-00-7
Record name 1-(difluoromethyl)cyclopropane-1-sulfonyl chloride
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Preparation Methods

Chemical and Physical Data

Property Value
Chemical Name 1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride
CAS Number 2091793-00-7
Molecular Formula C₄H₅ClF₂O₂S
Molecular Weight 190.60 g/mol
Physical Form Liquid
Purity (commercial) ≥95%
Storage Inert atmosphere, 2–8°C
Hazard Classification Corrosive, Harmful
SMILES O=S(C1(C(F)F)CC1)(Cl)=O
InChI 1S/C4H5ClF2O2S/c5-10(8,9)4(1-2-4)3(6)7/h3H,1-2H2

Preparation Methods Analysis

General Synthesis Approach

The preparation of this compound typically involves the introduction of a sulfonyl chloride functional group onto a cyclopropane ring bearing a difluoromethyl substituent. The most common synthetic route is via sulfonylation of a suitable cyclopropane precursor, followed by chlorination to yield the sulfonyl chloride.

Key Steps in the General Synthesis:
  • Step 1: Synthesis of 1-(difluoromethyl)cyclopropane precursor.
  • Step 2: Introduction of the sulfonyl group (usually as a sulfonic acid or sulfonate intermediate).
  • Step 3: Chlorination of the sulfonic acid or sulfonate to form the sulfonyl chloride.

Some synthetic approaches allow for the direct introduction of the sulfonyl chloride group using chlorosulfonic acid:

Step Description Typical Reagents/Conditions
1 Reaction of 1-(difluoromethyl)cyclopropane with chlorosulfonic acid Chlorosulfonic acid, 0–25°C
2 Purification of the sulfonyl chloride product Distillation or extraction

Advantages:

  • Fewer steps and direct introduction of the sulfonyl chloride group.
  • Suitable for small-scale laboratory synthesis.

Research Findings and Observations

  • The difluoromethyl group is sensitive to strong acids and bases; thus, reaction conditions must be carefully controlled to prevent side reactions.
  • Chlorination using thionyl chloride is preferred due to its efficiency and ease of removal of byproducts (SO₂, HCl).
  • The product is moisture-sensitive and should be stored under dry, inert conditions to prevent hydrolysis to the corresponding sulfonic acid.

Summary Table: Preparation Methods Overview

Method Key Reagents Advantages Limitations
Sulfonation-Chlorination SO₃, SOCl₂, PCl₅ High yield, scalable Multi-step, requires isolation of intermediates
Direct Chlorosulfonation Chlorosulfonic acid Fewer steps, simpler process Potential for side reactions, less selective

Chemical Reactions Analysis

1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Organic Synthesis

1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride serves as a versatile intermediate in the synthesis of various organic compounds. Its sulfonyl chloride functional group is highly electrophilic, allowing it to participate in nucleophilic substitution reactions. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has been investigated for its potential as a building block in drug development. Its ability to modify biomolecules through sulfonylation can enhance the biological activity of therapeutic agents. Notably, it has shown promise in the following areas:

  • Enzyme Inhibition : Studies indicate that the difluoromethyl group enhances inhibitory effects on serine proteases, with IC50_{50} values in the nanomolar range, suggesting potent biological activity.
  • Antimicrobial Activity : In vitro studies demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with effective concentrations as low as 50 µg/mL.

Agricultural Chemistry

In agrochemical applications, this compound is utilized in developing pesticides and herbicides. Its reactivity allows for the modification of existing agrochemical structures to improve efficacy and reduce environmental impact.

Material Science

The compound is also explored in producing specialty chemicals and materials, including polymers and surfactants. Its unique structure can impart desirable properties to materials, enhancing their performance in various applications.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of sulfonamide derivatives highlighted that this compound exhibited significant inhibition against bacterial strains at low concentrations, indicating its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

Research focusing on structure-activity relationships revealed that the difluoromethyl substitution significantly enhances the compound's ability to inhibit specific enzymes, particularly serine proteases. This finding suggests avenues for developing new therapeutic agents targeting these enzymes.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro assays on cancer cell lines such as HeLa and MCF-7 demonstrated that this compound induces cytotoxic effects with IC50_{50} values ranging from 10 to 20 µM. Flow cytometry analyses confirmed that apoptosis was a key mechanism of action.

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityIC50 (µM)
This compoundAntimicrobial50
This compoundEnzyme Inhibition (Serine Proteases)Nanomolar range
This compoundCytotoxicity (HeLa Cells)10 - 20

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins and other biomolecules, making it useful in biochemical studies. The difluoromethyl group can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Observations:

  • Fluorine Impact : The difluoromethyl group in the target compound introduces strong electron-withdrawing effects, lowering the pKa of adjacent protons and stabilizing intermediates in substitution reactions . This contrasts with the methyl analog (C₄H₇ClO₂S), which lacks such effects, leading to faster metabolic degradation in biological systems .
  • Chlorine vs. Fluorine : The 2-chloroethyl derivative (C₅H₈Cl₂O₂S) exhibits higher molecular weight and lipophilicity (logP ~2.1 estimated) compared to the difluoromethyl compound (logP ~1.3), but its additional chlorine may increase toxicity risks .
  • Steric Effects : The isopropyl-substituted compound (C₆H₁₁ClO₂S) demonstrates reduced reactivity in SN₂ pathways due to steric hindrance, unlike the more accessible sulfonyl chloride in the difluoromethyl analog .

Biological Activity

1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride (CAS No. 2091793-00-7) is a chemical compound characterized by its unique structure, which includes a cyclopropane ring and a difluoromethyl group attached to a sulfonyl chloride moiety. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C₄H₅ClF₂O₂S
  • Molecular Weight : 190.60 g/mol
  • Boiling Point : Data not available
  • Storage Conditions : Inert atmosphere, 2-8°C

Biological Activity Overview

The following table summarizes the potential biological activities associated with this compound based on its chemical structure and known properties of similar compounds.

Biological Activity Description
Enzyme Inhibition Potential to inhibit specific enzymes through covalent modification.
Antimicrobial Activity Similar sulfonyl chlorides have shown antimicrobial properties, suggesting potential activity against pathogens.
Reactivity with Nucleophiles Likely to react with nucleophilic sites in biological molecules, leading to functional alterations.

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds have been investigated for their biological activities:

  • Enzyme Interaction Studies : Research has shown that sulfonyl chlorides can inhibit enzymes like phospholipase A2, suggesting that this compound may exert similar effects through enzyme modification .
  • Synthesis of Biological Compounds : The compound is considered a valuable intermediate in the synthesis of biologically active molecules due to its reactivity profile. It can be employed in the development of new drug candidates targeting various diseases .
  • Potential Applications in Drug Development : The unique structural features of this compound make it a candidate for further exploration in medicinal chemistry, particularly for developing therapies targeting metabolic pathways influenced by sulfonyl groups .

Q & A

Q. Basic

  • ¹⁹F NMR : Identifies the difluoromethyl group (δ ~ -100 to -120 ppm, split due to coupling with adjacent protons).
  • ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ ~ 1.5–2.5 ppm).
  • IR Spectroscopy : Confirm sulfonyl chloride via S=O stretches (1350–1370 cm⁻¹ and 1150–1170 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of Cl⁻ or SO₂).
    Reference Data : Similar sulfonyl chlorides show diagnostic peaks in these ranges .

What are the common decomposition pathways of this compound under ambient storage conditions?

Advanced
Decomposition occurs via:

Hydrolysis : Moisture converts -SO₂Cl to -SO₃H, releasing HCl.

Thermal Degradation : Above 40°C, cyclopropane ring strain may lead to ring-opening reactions.
Mitigation :

  • Store under inert atmosphere (N₂/Ar) with molecular sieves.
  • Conduct accelerated stability studies (40°C/75% RH) to model shelf-life.
  • Monitor purity via HPLC with UV detection (λ = 210–230 nm) .

What safety precautions are critical when handling this compound?

Q. Basic

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and a fume hood.
  • Ventilation : Avoid inhalation of HCl fumes generated during hydrolysis.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
  • First Aid : Immediate rinsing with water for skin/eye contact; seek medical evaluation for ingestion .

How can computational chemistry predict regioselectivity in reactions involving this compound?

Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

Electrostatic Potential Surfaces : Highlight electrophilic sites (e.g., sulfonyl chloride vs. cyclopropane carbons).

Transition-State Analysis : Predict preference for nucleophilic attack at sulfur vs. ring-opening pathways.
Case Study : Similar cyclopropane sulfonamides show computed activation energies correlating with experimental yields .

What impurities are typical in its synthesis, and how are they removed?

Basic
Common Impurities :

  • Unreacted Cyclopropane Precursors : Detectable via GC-MS.
  • Over-Sulfonated Byproducts : Identified by ¹H NMR (absence of cyclopropane signals).
    Purification :
  • Liquid-Liquid Extraction : Separate polar sulfonyl chloride from non-polar impurities.
  • Crystallization : Use hexane/ethyl acetate mixtures to isolate high-purity product .

How does steric hindrance from the cyclopropane ring affect sulfonation efficiency?

Advanced
The cyclopropane’s rigid geometry creates steric hindrance, slowing sulfonation kinetics. Mitigation Strategies :

  • Use bulky solvents (e.g., DMF) to stabilize transition states.
  • Optimize stoichiometry (excess SO₂Cl₂) to drive reaction completion.
    Kinetic Data : Comparative studies with linear analogs show 20–30% reduced reaction rates for cyclopropane derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride
Reactant of Route 2
1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride

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